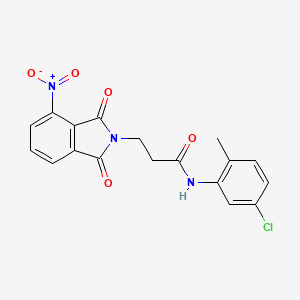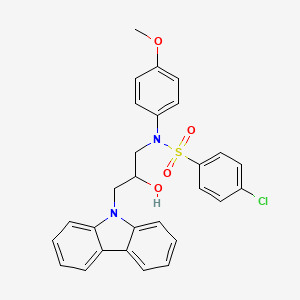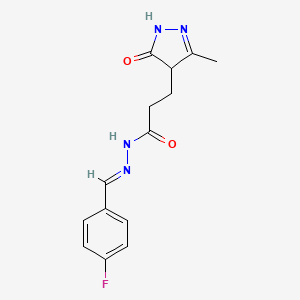![molecular formula C34H26BrNO2 B11686310 2-(4-bromophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11686310.png)
2-(4-bromophenyl)-1-(4-butylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes bromophenyl, butylphenyl, and phenyl groups attached to a benzoisoindole core
Vorbereitungsmethoden
The synthesis of 2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoisoindole core: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the butylphenyl and phenyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Final cyclization and oxidation steps: These steps are necessary to form the final isoindole structure and ensure the correct oxidation state of the compound.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Analyse Chemischer Reaktionen
2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoindole derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cyclization: Intramolecular cyclization reactions can be used to form more complex polycyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., Lewis acids, transition metal catalysts), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE has several scientific research applications:
Organic Electronics: This compound can be used as a building block for organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its unique electronic properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific optical, electronic, or mechanical properties.
Chemical Biology: It can serve as a probe or tool compound for studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE depends on its specific application. In organic electronics, its mechanism involves the transport of electrons or holes through its conjugated system. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE include other isoindole derivatives and polycyclic aromatic compounds. Some examples are:
2-(4-BROMOPHENYL)-1-(4-METHOXYPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE: This compound has a methoxy group instead of a butyl group, which can affect its electronic properties and reactivity.
2-(4-CHLOROPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE: The presence of a chlorine atom instead of a bromine atom can influence the compound’s chemical behavior and applications.
2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE: This compound has a different substitution pattern on the benzoisoindole core, leading to variations in its properties and uses.
The uniqueness of 2-(4-BROMOPHENYL)-1-(4-BUTYLPHENYL)-3-PHENYL-2H,4H,9H-BENZO[F]ISOINDOLE-4,9-DIONE lies in its specific combination of substituents and the resulting electronic and structural characteristics, making it suitable for a wide range of applications in different scientific fields.
Eigenschaften
Molekularformel |
C34H26BrNO2 |
|---|---|
Molekulargewicht |
560.5 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-3-(4-butylphenyl)-1-phenylbenzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C34H26BrNO2/c1-2-3-9-22-14-16-24(17-15-22)32-30-29(33(37)27-12-7-8-13-28(27)34(30)38)31(23-10-5-4-6-11-23)36(32)26-20-18-25(35)19-21-26/h4-8,10-21H,2-3,9H2,1H3 |
InChI-Schlüssel |
HYMBELPZUFQTET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(2E)-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11686229.png)

![3,5-Dinitro-benzoic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11686235.png)

![3-(2-Methoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11686249.png)
![Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11686255.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11686256.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B11686268.png)



![2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11686296.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11686304.png)
